1,3-Bis[(4-bromophenyl)methyl]-2-chloro-2-prop-2-enyl-3a,4,5,6,7,7a-hexahydrobenzo[d][1,3,2]diazasilole
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Overview
Description
(1R,2R)-[1,2-Cyclohexanediamino-N,N’-bis(4-bromobenzyl)allylchlorosilane] is a complex organosilicon compound known for its unique structural properties and potential applications in various fields of chemistry and industry. This compound is characterized by the presence of a cyclohexane ring, diamino groups, bromobenzyl substituents, and an allylchlorosilane moiety, making it a versatile reagent in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-[1,2-Cyclohexanediamino-N,N’-bis(4-bromobenzyl)allylchlorosilane] typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the cyclohexanediamine core: This is achieved through the reduction of cyclohexanedione using suitable reducing agents such as sodium borohydride.
Introduction of bromobenzyl groups: The cyclohexanediamine is then reacted with 4-bromobenzyl chloride in the presence of a base like potassium carbonate to form the bis(4-bromobenzyl) derivative.
Attachment of the allylchlorosilane moiety: Finally, the bis(4-bromobenzyl) derivative is treated with allylchlorosilane under anhydrous conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction conditions, and advanced purification techniques such as column chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-[1,2-Cyclohexanediamino-N,N’-bis(4-bromobenzyl)allylchlorosilane] undergoes various types of chemical reactions, including:
Substitution Reactions: The bromobenzyl groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Oxidation and Reduction: The diamino groups can be oxidized or reduced under appropriate conditions, altering the electronic properties of the compound.
Addition Reactions: The allylchlorosilane moiety can undergo addition reactions with nucleophiles, forming new silicon-containing compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Addition: Nucleophiles such as amines or alcohols in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzyl derivatives, while addition reactions can produce silicon-containing adducts.
Scientific Research Applications
(1R,2R)-[1,2-Cyclohexanediamino-N,N’-bis(4-bromobenzyl)allylchlorosilane] has several scientific research applications, including:
Catalysis: It serves as a catalyst in enantioselective reactions, such as the asymmetric addition of organometallic reagents to carbonyl compounds.
Material Science: The compound is used in the synthesis of advanced materials with unique electronic and optical properties.
Pharmaceuticals: It is explored for its potential in drug development, particularly in the design of chiral drugs.
Biological Studies: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of (1R,2R)-[1,2-Cyclohexanediamino-N,N’-bis(4-bromobenzyl)allylchlorosilane] involves its interaction with various molecular targets. The diamino groups can form hydrogen bonds with biological molecules, while the bromobenzyl and allylchlorosilane moieties can participate in hydrophobic interactions and covalent bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (1R,2R)-[1,2-Cyclohexanediamino-N,N’-bis(3,5-di-tert-butylsalicylidene)cobalt(II)]
- (1R,2R)-[1,2-Cyclohexanediamino-N,N’-bis(4-methylbenzyl)allylchlorosilane]
- (1R,2R)-[1,2-Cyclohexanediamino-N,N’-bis(4-chlorobenzyl)allylchlorosilane]
Uniqueness
What sets (1R,2R)-[1,2-Cyclohexanediamino-N,N’-bis(4-bromobenzyl)allylchlorosilane] apart from similar compounds is its unique combination of bromobenzyl and allylchlorosilane groups. This combination imparts distinct reactivity and selectivity in various chemical reactions, making it a valuable reagent in synthetic chemistry and industrial applications.
Properties
IUPAC Name |
1,3-bis[(4-bromophenyl)methyl]-2-chloro-2-prop-2-enyl-3a,4,5,6,7,7a-hexahydrobenzo[d][1,3,2]diazasilole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27Br2ClN2Si/c1-2-15-29(26)27(16-18-7-11-20(24)12-8-18)22-5-3-4-6-23(22)28(29)17-19-9-13-21(25)14-10-19/h2,7-14,22-23H,1,3-6,15-17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTYONYYNZDUUGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC[Si]1(N(C2CCCCC2N1CC3=CC=C(C=C3)Br)CC4=CC=C(C=C4)Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27Br2ClN2Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
554.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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